Ethyl glycinate

Overview

Description

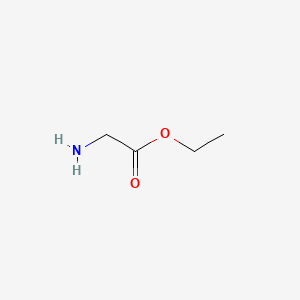

Ethyl glycinate, also known as this compound, is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 103.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Ethyl 2-aminoacetate, also known as Ethyl glycinate, is a chemical compound with the formula C4H9NO2 . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the effects of environmental factors on this compound.

Pharmacokinetics

It has a molecular weight of 103.12, a density of 1.0275 g/cm3, and a boiling point of 193.35°C . These properties can influence the compound’s bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt is known that the compound should be stored at 2-8°c and protected from light .

Biochemical Analysis

Biochemical Properties

Ethyl glycinate plays a significant role in biochemical reactions, particularly in the modification of proteins. It is commonly used in conjunction with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) for carboxyl-footprinting studies of proteins. This protocol specifically derivatizes the carboxyl side chains of glutamate and aspartate residues on intact proteins . The interaction of this compound with these amino acids is crucial for understanding protein structure and function.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, glycine, the parent compound of this compound, acts as an inhibitory neurotransmitter in the spinal cord and brainstem . High concentrations of glycine can cause hyperexcitability and neurotoxicity by activating NMDA receptors in the hippocampus . While specific studies on this compound’s cellular effects are limited, its structural similarity to glycine suggests it may have comparable impacts on cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on proteins, leading to enzyme inhibition or activation. For example, in carboxyl-footprinting studies, this compound reacts with the carboxyl groups of glutamate and aspartate residues, modifying their structure and function . This interaction can result in changes in gene expression and protein activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound hydrochloride, a common form of the compound, is stable under standard laboratory conditions Studies have shown that glycine, the parent compound, can cause significant neuronal damage at high concentrations over extended periods . Similar temporal effects may be expected for this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, research on glycine provides insights into potential dosage effects. High doses of glycine can lead to neurotoxicity and hyperexcitability . It is essential to determine the threshold and toxic doses of this compound in animal models to understand its safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as glycine N-acyltransferase, which converts it into hippuric acid . This metabolic pathway is crucial for understanding the compound’s role in cellular metabolism and its effects on metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications

Biological Activity

Ethyl glycinate, the ethyl ester of glycine, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various studies and findings.

This compound can be synthesized through Fischer esterification, where glycine reacts with ethanol in the presence of an acid catalyst. This process yields this compound, which serves as a precursor for various derivatives that enhance its biological properties . The compound's structure allows it to participate in numerous chemical reactions, leading to the development of bioactive derivatives.

1. Antimicrobial Activity

A study evaluating a series of glycinate derivatives, including this compound, demonstrated significant antimicrobial properties against various gram-negative bacteria and fungi. The results indicated that these compounds could inhibit microbial growth effectively, suggesting their potential use in developing new antimicrobial agents .

2. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). In vitro studies showed that this compound exhibited an IC50 value of 6 µM against COX-2, indicating its potential as a lead compound for designing more effective anti-inflammatory drugs . The compound's ability to selectively inhibit COX-2 without affecting COX-1 is particularly noteworthy, as it may reduce side effects associated with non-selective COX inhibitors.

3. Neuroprotective Effects

Research has suggested that glycine and its derivatives, including this compound, may offer neuroprotective benefits. Glycine acts as an inhibitory neurotransmitter in the central nervous system and has been shown to mitigate excitotoxicity caused by excessive glutamate release. This property positions this compound as a candidate for further exploration in neurodegenerative disease therapies .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of cholesterol derivatives, this compound derivatives were synthesized and tested. The findings revealed that certain derivatives displayed potent activity against specific strains of bacteria and fungi, highlighting the versatility of this compound in medicinal chemistry .

Case Study 2: Anti-inflammatory Research

A molecular docking study was conducted to evaluate the binding affinity of this compound-derived amides to COX enzymes. The results indicated that modifications to the this compound structure could enhance its inhibitory activity against COX-2 while maintaining selectivity over COX-1 . This research underscores the importance of structural optimization in developing effective anti-inflammatory agents.

Data Summary

Scientific Research Applications

Pharmaceutical Development

Ethyl glycinate serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly significant in developing drugs targeting neurological disorders. For instance, recent studies have shown that derivatives of this compound exhibit potential inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. In a study involving molecular docking, several synthesized amide derivatives of this compound displayed binding energies comparable to standard COX-2 inhibitors like celecoxib and rofecoxib .

Key Findings:

- Binding Energies: The synthesized compounds showed binding energies ranging from -5.8 kJ/mol to -7.6 kJ/mol, indicating their potential as COX-2 inhibitors .

- Synthesis Method: this compound was synthesized via Fischer esterification, making it accessible for further functionalization into pharmaceutical candidates .

Biochemical Research

In biochemical research, this compound is utilized for its role in amino acid studies and protein synthesis. It acts as a buffering agent and is essential in various metabolic pathway investigations. Its derivatives are often used to explore interactions within biological systems.

Applications:

- Protein Crystallization: this compound has been employed as a precipitant in protein crystallization studies, enhancing the formation of crystals necessary for structural analysis .

- Molecular Docking Studies: The compound's derivatives are subjected to molecular docking to predict their interactions with target proteins, aiding in drug design .

Food Industry

This compound finds applications in the food industry as a flavor enhancer and preservative. Its ability to improve taste and extend shelf life makes it valuable in food formulations.

Usage Overview:

- Flavor Enhancement: The compound enhances the sensory attributes of food products.

- Preservation: It helps maintain the freshness of food items by inhibiting microbial growth.

Agricultural Applications

In agriculture, this compound contributes to fertilizer formulations and pesticide development. Its role enhances nutrient uptake in plants, promoting better growth and yield.

Benefits:

- Nutrient Uptake: this compound improves the efficiency of nutrient absorption by plants.

- Pesticide Formulation: It is incorporated into various pesticide products for enhanced effectiveness.

Cosmetic Formulations

This compound is also included in cosmetic products due to its moisturizing properties. It helps improve skin hydration and texture, making it a popular ingredient in skincare formulations.

Cosmetic Applications:

- Moisturizers: Used in creams and lotions to enhance skin hydration.

- Skin Treatments: Incorporated into formulations aimed at improving skin health.

Data Table: Applications of this compound

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Targeting neurological disorders |

| Biochemical Research | Protein crystallization, molecular docking | Insights into metabolic pathways |

| Food Industry | Flavor enhancer, preservative | Improved taste and shelf life |

| Agricultural | Fertilizer formulations, pesticide development | Enhanced nutrient uptake |

| Cosmetic Formulations | Moisturizers, skin treatments | Improved hydration and skin texture |

Case Studies

- Molecular Docking Study : A study synthesized novel this compound amide derivatives and evaluated their binding affinities against COX-2 enzymes using molecular docking techniques. The results indicated that certain derivatives had binding energies close to established COX-2 inhibitors .

- Protein Crystallization : Research demonstrated the efficacy of this compound as a precipitant in crystallizing hen egg-white lysozyme, showcasing its utility in structural biology .

- Flavor Enhancement : this compound has been incorporated into various food products to enhance flavor profiles while providing preservation benefits, contributing to longer shelf life without compromising taste.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for ethyl glycinate hydrochloride, and how can purity be optimized?

this compound hydrochloride (CAS 623-33-6) is commonly synthesized via reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, yielding near-quantitative purity without chromatography . To optimize purity:

- Use HPLC with UV detection (e.g., C18 column, 0.1% TFA in mobile phase) to monitor byproducts.

- Recrystallize from ethanol/ether mixtures to achieve ≥98.5% purity, as verified by non-aqueous titration .

- Avoid moisture exposure during storage to prevent hydrolysis to glycine.

Q. How should researchers characterize this compound derivatives for structural confirmation?

- NMR Spectroscopy : Use H and C NMR to confirm esterification (e.g., ethyl group triplet at ~1.2 ppm, carbonyl resonance at ~170 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ions (e.g., [M+H] for this compound hydrochloride at m/z 140.04) .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., CHClNO requires C 34.42%, H 7.21%) .

Q. What experimental precautions are critical when handling this compound in aqueous reactions?

- This compound hydrochloride is hygroscopic; store under nitrogen at 2–8°C .

- Use anhydrous solvents (e.g., THF, DCM) for reactions requiring neutral pH.

- Monitor pH during hydrolysis studies to avoid unintended decomposition .

Advanced Research Questions

Q. How do reaction conditions influence the product distribution of this compound in heterocyclic syntheses?

this compound reacts with 3-formylchromones under acidic catalysis (e.g., TsOH in toluene) to yield pyridines or pyrroles. Key variables:

- Catalyst : TsOH (5 mol%) favors pyrrole formation via intramolecular cyclization .

- Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates for pyridine derivatives.

- Substituents : Electron-withdrawing groups on chromones shift selectivity toward pyrroles (80–90% yield) .

Q. What mechanistic insights explain the enantioselective aldol reactions of ethyl glyoxylate derivatives?

Diarylprolinol catalysts enable asymmetric aldol reactions of polymeric ethyl glyoxylate via enamine intermediates:

- The catalyst’s steric bulk dictates facial selectivity, achieving >90% ee for γ-ethoxycarbonyl-β-hydroxy aldehydes .

- Kinetic studies (e.g., C labeling) reveal rate-limiting C–C bond formation, with water as a proton shuttle .

Q. How can structural modifications of this compound enhance bioactivity in agrochemical applications?

- Meta-Diamide Derivatives : Introducing fluorinated aryl groups (e.g., 6-bromo-4-perfluoropropyl) increases insecticidal activity against Plutella xylostella (100% mortality at 0.1 mg/L) .

- Electron-Withdrawing Substituents : Trifluoromethyl groups improve membrane permeability and target binding (e.g., acetylcholinesterase inhibition) .

- Structure-Activity Relationship (SAR) : Use CoMFA or molecular docking to optimize substituent positioning .

Q. What statistical approaches resolve contradictions in catalytic efficiency data for this compound-based reactions?

- Multivariate Analysis : Apply ANOVA to isolate variables (e.g., catalyst loading, temperature) causing yield discrepancies .

- Error Propagation Models : Quantify uncertainty in enantiomeric excess (% ee) measurements from HPLC traces .

- Reproducibility Checks : Cross-validate results using alternative catalysts (e.g., Jacobsen’s thiourea vs. prolinol) .

Q. Methodological Considerations

Q. How should researchers design experiments to ensure reproducibility in this compound syntheses?

- Detailed Protocols : Specify solvent drying methods (e.g., molecular sieves), stirring rates, and cooling gradients .

- Control Experiments : Compare yields under inert (N) vs. ambient atmospheres to assess oxygen sensitivity .

- Supporting Information : Report H NMR spectra of crude products to highlight impurity profiles .

Q. What ethical and safety practices are essential when working with this compound derivatives?

- Toxicity Screening : Test intermediates for acute toxicity (e.g., Daphnia magna assays) before scaling up .

- Waste Disposal : Neutralize hydrochloride salts with NaHCO before aqueous disposal .

- Data Integrity : Archive raw chromatograms and spectra to prevent selective reporting .

Q. Data Presentation Guidelines

Q. How to effectively present spectral and analytical data for this compound in publications?

Properties

IUPAC Name |

ethyl 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-7-4(6)3-5/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNZTEQNFHNYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

623-33-6 (hydrochloride) | |

| Record name | Glycine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90196648 | |

| Record name | Glycine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-73-4 | |

| Record name | Glycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.